molecular formula C11H17NO B13001727 (1R,3R)-1-Amino-1-phenyl-3-pentanol CAS No. 1263078-11-0

(1R,3R)-1-Amino-1-phenyl-3-pentanol

Cat. No.: B13001727
CAS No.: 1263078-11-0
M. Wt: 179.26 g/mol
InChI Key: DNGRLALONHXQSX-GHMZBOCLSA-N
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Description

(1R,3R)-1-Amino-1-phenylpentan-3-ol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a phenyl group attached to a pentanol backbone, with an amino group at the first carbon and a hydroxyl group at the third carbon. The stereochemistry of the compound is denoted by the (1R,3R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-1-Amino-1-phenylpentan-3-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a ketone or an oxime, using chiral catalysts or reagents. For instance, the reduction of a phenyl-substituted ketone with a chiral borane reagent can yield the desired chiral alcohol with high enantiomeric purity .

Industrial Production Methods

In an industrial setting, the production of (1R,3R)-1-Amino-1-phenylpentan-3-ol may involve the use of large-scale catalytic hydrogenation processes. These processes typically employ chiral catalysts to ensure the selective formation of the (1R,3R) enantiomer. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-1-Amino-1-phenylpentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or carbamates.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or Dess-Martin periodinane in solvents like dichloromethane.

    Reduction: LiAlH4 in dry ether or THF (tetrahydrofuran).

    Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine.

Major Products

Scientific Research Applications

(1R,3R)-1-Amino-1-phenylpentan-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which (1R,3R)-1-Amino-1-phenylpentan-3-ol exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as a chiral ligand, binding to enzymes or receptors with high specificity. This binding can modulate the activity of the target protein, leading to changes in cellular pathways and physiological responses. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

    (1S,3S)-1-Amino-1-phenylpentan-3-ol: The enantiomer of the compound with opposite stereochemistry.

    (1R,3R)-1-Amino-1-phenylbutan-3-ol: A shorter-chain analog with similar functional groups.

    (1R,3R)-1-Amino-1-phenylhexan-3-ol: A longer-chain analog with similar functional groups.

Uniqueness

(1R,3R)-1-Amino-1-phenylpentan-3-ol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The (1R,3R) configuration allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and chiral resolution processes .

Properties

CAS No.

1263078-11-0

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1R,3R)-1-amino-1-phenylpentan-3-ol

InChI

InChI=1S/C11H17NO/c1-2-10(13)8-11(12)9-6-4-3-5-7-9/h3-7,10-11,13H,2,8,12H2,1H3/t10-,11-/m1/s1

InChI Key

DNGRLALONHXQSX-GHMZBOCLSA-N

Isomeric SMILES

CC[C@H](C[C@H](C1=CC=CC=C1)N)O

Canonical SMILES

CCC(CC(C1=CC=CC=C1)N)O

Origin of Product

United States

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